

Application Note: A Convergent Total Synthesis Strategy for (+)-Ineleganolide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sinulatumolin E*

Cat. No.: B15581735

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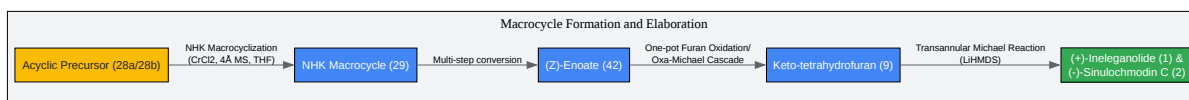
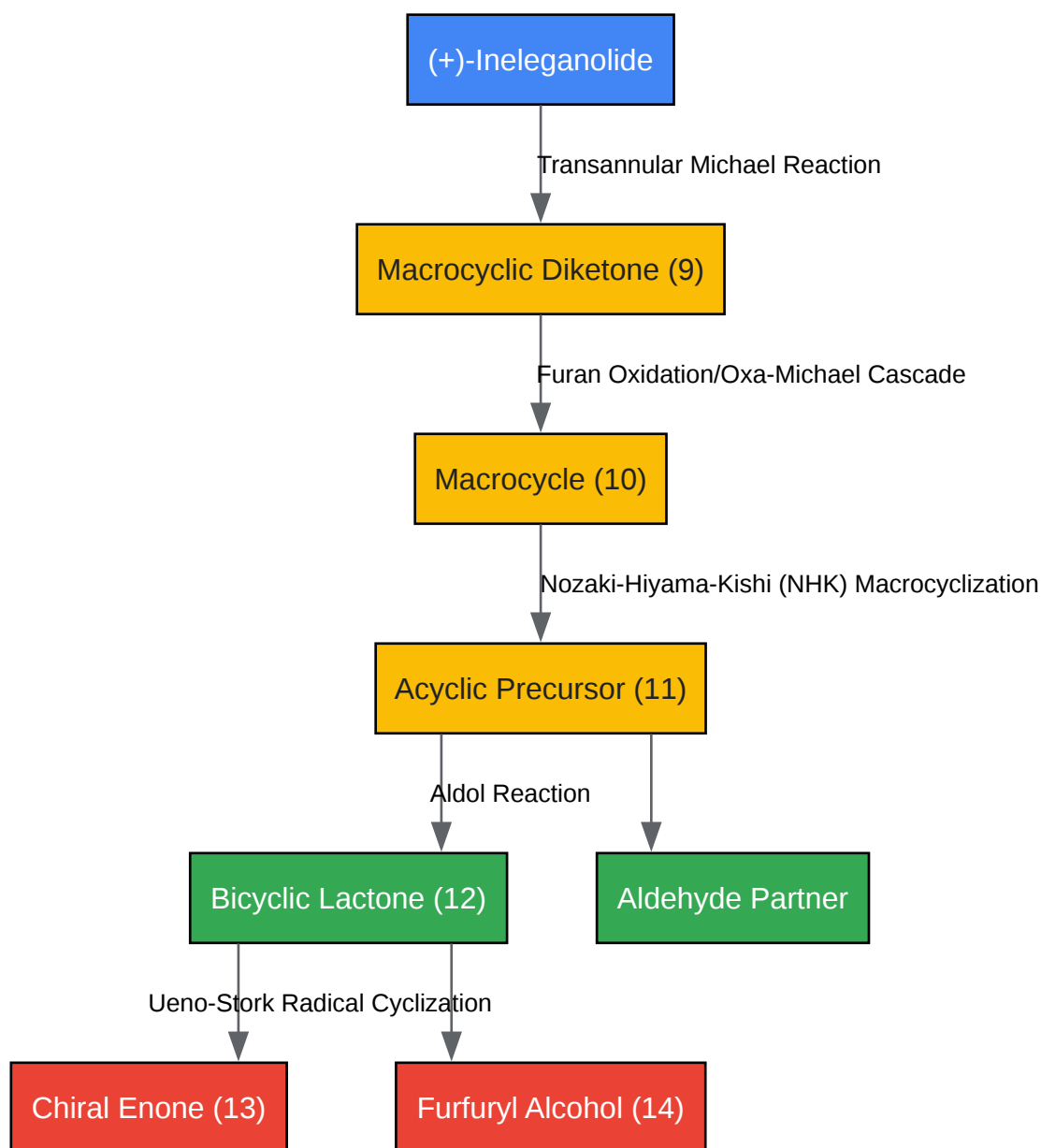
Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Ineleganolide is a structurally complex nor-furanocembranoid natural product isolated from the soft coral *Sinularia inelekans*.^{[1][2]} It belongs to a large family of diterpenoids that have attracted significant attention from the synthetic and biomedical communities due to their unique architectures and promising biological activities.^{[3][4][5]} (+)-Ineleganolide exhibits cytotoxicity against P-388 murine leukemia cells with an ED₅₀ of 3.82 µg/mL.^{[1][2]} Its highly oxidized and stereochemically rich pentacyclic framework presents a formidable challenge for chemical synthesis.^{[3][6]} This application note details a successful total synthesis strategy, highlighting key reactions, experimental protocols, and strategic considerations.

Retrosynthetic Analysis

The total synthesis of (+)-Ineleganolide can be approached through a convergent strategy. A plausible retrosynthetic analysis, based on the work of Wood and coworkers, is outlined below.^{[1][2][7]} The strategy hinges on a late-stage transannular Michael reaction to construct the intricate 5,7,6-fused carbocyclic core from an 11-membered macrocyclic diketone.^{[1][2]} This macrocycle is envisioned to arise from a furan oxidation and oxa-Michael cascade of a macrocyclic precursor.^[1] The 14-membered macrocycle itself can be forged via a Nozaki-Hiyama-Kishi (NHK) macrocyclization.^{[1][2]} The acyclic precursor for this key cyclization can be assembled through an aldol reaction of a bicyclic lactone and a suitable aldehyde. This bicyclic lactone is accessible via a diastereoselective Ueno-Stork-type radical cyclization.^{[1][6]}



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of (+)-Inelegantolide and (–)-Sinuloachmodin C - PMC [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Convergent Total Synthesis of (+)-Inelegantolide - PMC [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: A Convergent Total Synthesis Strategy for (+)-Inelegantolide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15581735#total-synthesis-strategy-for-sinulatamolide>]

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